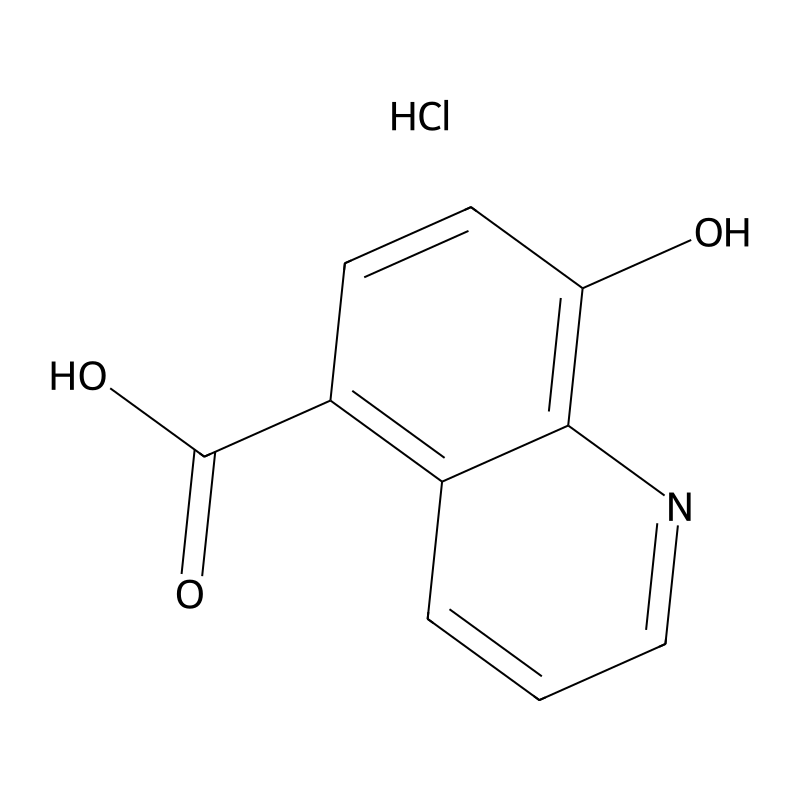8-Hydroxyquinoline-5-carboxylic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
The core structure of 8-HQ-5-COOH HCl belongs to the class of hydroxyquinolines. Hydroxyquinolines possess various biological activities, including antibacterial, antifungal, and antiamoebic properties PubChem, 8-Hydroxyquinoline-5-carboxylic acid hydrochloride, CID 122163420: . Research on structurally similar compounds suggests 8-HQ-5-COOH HCl might be a target for investigation into its potential medicinal properties.
Organic Synthesis
8-HQ-5-COOH HCl possesses a functional group combination (hydroxyl and carboxylic acid) that can be useful in organic synthesis. The reactive sites could allow for further chemical modifications to create novel molecules with desired properties Molport, 8-hydroxyquinoline-5-carboxylic acid hydrochloride, in stock: .
8-Hydroxyquinoline-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of approximately 225.63 g/mol. It is a derivative of 8-hydroxyquinoline, characterized by the presence of a carboxylic acid group at the 5-position. This compound appears as a white to off-white powder and is soluble in water and organic solvents. Its structure consists of a quinoline ring system, which contributes to its unique chemical properties and biological activities .
The reactivity of 8-hydroxyquinoline-5-carboxylic acid hydrochloride primarily involves its hydroxyl and carboxylic acid functional groups. Key reactions include:
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Metal Complexation: The hydroxyl group can coordinate with metal ions, forming stable complexes, which is significant in applications such as metal ion detection.
- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of 8-hydroxyquinoline .
8-Hydroxyquinoline-5-carboxylic acid hydrochloride exhibits notable biological activities, including:
- Antimicrobial Properties: It has been shown to possess antibacterial and antifungal activities, making it useful in pharmaceutical formulations.
- Antioxidant Activity: The compound demonstrates antioxidant properties, which can protect cells from oxidative stress.
- Metal Chelation: It effectively chelates metal ions, which can be beneficial in treating metal poisoning or in cancer therapy by targeting metal-dependent enzymes .
The synthesis of 8-hydroxyquinoline-5-carboxylic acid hydrochloride can be achieved through several methods:
- Direct Synthesis: Starting from 8-hydroxyquinoline, it can be reacted with chloroacetic acid in the presence of a base to introduce the carboxylic acid group at the 5-position.
- Hydrochloride Formation: The hydrochloride form can be obtained by reacting the free base with hydrochloric acid in an aqueous solution .
- Alternative Routes: Other synthetic routes may involve multi-step processes that include protection-deprotection strategies for functional groups.
The applications of 8-hydroxyquinoline-5-carboxylic acid hydrochloride span various fields:
- Pharmaceuticals: Used as an active ingredient in antimicrobial formulations and as a chelating agent in drug development.
- Analytical Chemistry: Employed in analytical techniques for detecting metal ions due to its chelating properties.
- Agriculture: Utilized as a fungicide and herbicide due to its biological activity against various pathogens .
Research on interaction studies has highlighted the compound's ability to form complexes with various metals, including iron and copper. These interactions are crucial for understanding its biological mechanisms, particularly in relation to its antimicrobial properties. Studies have shown that its metal complexes can enhance or modify its biological activity, suggesting potential therapeutic applications in areas such as cancer treatment and metal detoxification .
Several compounds share structural similarities with 8-hydroxyquinoline-5-carboxylic acid hydrochloride. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-Hydroxyquinoline | C9H7NO | Basic structure without carboxylic group |
| 5-Hydroxyquinoline | C9H7NO | Hydroxyl group at the 5-position |
| 8-Hydroxyquinoline-2-carboxylic acid | C10H9NO3 | Carboxylic group at the 2-position |
Uniqueness of 8-Hydroxyquinoline-5-Carboxylic Acid Hydrochloride
The uniqueness of 8-hydroxyquinoline-5-carboxylic acid hydrochloride lies in its specific arrangement of functional groups, which not only enhances its solubility but also amplifies its biological activity compared to other derivatives. Its ability to chelate metals while exhibiting antimicrobial properties sets it apart from similar compounds, making it particularly valuable in both pharmaceutical and analytical applications .








